REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:7][C:6](=[O:8])[NH:5][C:4]=1[C:9]([OH:11])=[O:10])[CH3:2].[N:12]1([C:17]2[CH:25]=[CH:24][C:20]([C:21]([OH:23])=O)=[CH:19][CH:18]=2)[CH:16]=[CH:15][N:14]=[CH:13]1>[OH-].[Na+]>[C:9](=[O:11])=[O:10].[CH2:1]([C:3]1[NH:7][C:6](=[O:8])[NH:5][C:4]=1[C:21](=[O:23])[C:20]1[CH:19]=[CH:18][C:17]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)=[CH:25][CH:24]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(NC(N1)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(NC1C(C1=CC=C(C=C1)N1C=NC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |